molecular formula C10H12F2 B6323902 4-Butyl-1,2-difluorobenzene CAS No. 2432848-73-0

4-Butyl-1,2-difluorobenzene

Cat. No.: B6323902
CAS No.: 2432848-73-0
M. Wt: 170.20 g/mol
InChI Key: LZJSYCTZKRLYIA-UHFFFAOYSA-N
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Description

4-Butyl-1,2-difluorobenzene: is an organic compound with the molecular formula C10H12F2 . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a butyl group is attached at the 4 position. This compound is a colorless liquid and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 4-butyl-1,2-difluorobenzene typically involves large-scale Balz-Schiemann reactions due to their efficiency and scalability. Continuous flow processes are also employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: 4-Butyl-1,2-difluorobenzene can undergo electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Butyl-1,2-difluorobenzene is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to improve the pharmacokinetic properties of drugs. This compound can be used in the synthesis of pharmaceuticals where fluorine atoms are required to enhance metabolic stability and bioavailability .

Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Properties

IUPAC Name

4-butyl-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJSYCTZKRLYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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